2-(Methylamino)ethane-1-sulfonamide
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Overview
Description
2-(Methylamino)ethane-1-sulfonamide: is a chemical compound with the molecular formula C3H10N2O2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methylamino group attached to an ethane-1-sulfonamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)ethane-1-sulfonamide typically involves the reaction of ethane-1-sulfonyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ethane-1-sulfonyl chloride+Methylamine→this compound+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Methylamino)ethane-1-sulfonamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents. This can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the methylamino group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonic acid.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: 2-(Methylamino)ethane-1-sulfonamide is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is also employed in the development of biochemical assays.
Medicine: this compound has potential therapeutic applications, particularly in the development of antimicrobial agents. Its sulfonamide group is known for its antibacterial properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is valued for its stability and reactivity in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Methylamino)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological or chemical effect.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in folate metabolism, such as dihydropteroate synthase.
Pathways: By inhibiting these enzymes, the compound can interfere with the synthesis of nucleotides and other essential biomolecules.
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide compound with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.
Uniqueness: 2-(Methylamino)ethane-1-sulfonamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other sulfonamides. Its methylamino group provides distinct reactivity and biological activity, making it valuable in various applications.
Properties
Molecular Formula |
C3H10N2O2S |
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Molecular Weight |
138.19 g/mol |
IUPAC Name |
2-(methylamino)ethanesulfonamide |
InChI |
InChI=1S/C3H10N2O2S/c1-5-2-3-8(4,6)7/h5H,2-3H2,1H3,(H2,4,6,7) |
InChI Key |
ZQYTUZRTFNQVCE-UHFFFAOYSA-N |
Canonical SMILES |
CNCCS(=O)(=O)N |
Origin of Product |
United States |
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